molecular formula C15H23N5O3 B12258490 N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine

N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine

Cat. No.: B12258490
M. Wt: 321.37 g/mol
InChI Key: YCKLNWRDXAGOMS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with morpholine groups

Properties

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

[4-[4-(dimethylamino)pyrimidin-2-yl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H23N5O3/c1-18(2)13-3-4-16-15(17-13)20-7-10-23-12(11-20)14(21)19-5-8-22-9-6-19/h3-4,12H,5-11H2,1-2H3

InChI Key

YCKLNWRDXAGOMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of N,N-dimethylaminoethanol with thionyl chloride to form N,N-dimethyl chloride ethylamine hydrochloride. This intermediate is then reacted with morpholine in the presence of an acid-binding agent to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis method is optimized for high yield and cost-effectiveness. The raw materials are readily available, and the reaction conditions are controlled to maximize the efficiency of the process. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with morpholine groups, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications compared to simpler analogs .

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